molecular formula C8H17Cl2N3 B1480522 tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride CAS No. 2098106-71-7

tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride

Cat. No. B1480522
CAS RN: 2098106-71-7
M. Wt: 226.14 g/mol
InChI Key: WJRJBYKMXYRTGZ-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid is a compound with the molecular weight of 169.22 . Another related compound is tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile, which has a molecular weight of 136.2 .


Synthesis Analysis

While specific synthesis methods for “tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride” were not found, (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, a related compound, is used as an intermediate to prepare azacycloalkylalkyl heteroaryl ethers as cholinergic agonists .


Molecular Structure Analysis

The linear formula for tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile is C8 H12 N2 . Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride has a formula of C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol .


Physical And Chemical Properties Analysis

Tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile is stored at -20°C and is a liquid .

Scientific Research Applications

Chemical Synthesis of Cholinergic Agonists

This compound serves as an intermediate in the chemical synthesis of azacycloalkylalkyl heteroaryl ethers, which are known to exhibit cholinergic agonist activity . These compounds can mimic the neurotransmitter acetylcholine, influencing various physiological functions and potentially treating conditions like Alzheimer’s disease.

Safety And Hazards

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride is classified as an irritant .

properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizine-8-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c9-7(10)8-3-1-5-11(8)6-2-4-8;;/h1-6H2,(H3,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRJBYKMXYRTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride
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tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride
Reactant of Route 3
tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride
Reactant of Route 4
tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride
Reactant of Route 5
tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride
Reactant of Route 6
tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride

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